molecular formula C12H9F3N2O3S2 B5053427 4-[[2-(Trifluoromethyl)phenyl]sulfamoyl]thiophene-2-carboxamide

4-[[2-(Trifluoromethyl)phenyl]sulfamoyl]thiophene-2-carboxamide

Cat. No.: B5053427
M. Wt: 350.3 g/mol
InChI Key: UPLYEESGDGXYQH-UHFFFAOYSA-N
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Description

4-[[2-(Trifluoromethyl)phenyl]sulfamoyl]thiophene-2-carboxamide is a compound of significant interest in the field of medicinal chemistry. This compound features a thiophene ring substituted with a carboxamide group and a sulfamoyl group attached to a phenyl ring with a trifluoromethyl substituent. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(Trifluoromethyl)phenyl]sulfamoyl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-(trifluoromethyl)aniline with thiophene-2-carboxylic acid chloride in the presence of a base to form the corresponding amide. This intermediate is then treated with a sulfonyl chloride derivative to introduce the sulfamoyl group .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-[[2-(Trifluoromethyl)phenyl]sulfamoyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the phenyl ring can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethyl group.

Scientific Research Applications

4-[[2-(Trifluoromethyl)phenyl]sulfamoyl]thiophene-2-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[[2-(Trifluoromethyl)phenyl]sulfamoyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfamoyl group can mimic the transition state of enzyme-catalyzed reactions, leading to potent inhibition of target enzymes. Additionally, the thiophene ring can interact with aromatic residues in the active site of proteins, further stabilizing the compound’s binding .

Comparison with Similar Compounds

Similar Compounds

    4-[[2-(Trifluoromethyl)phenyl]sulfamoyl]benzamide: Similar structure but with a benzene ring instead of a thiophene ring.

    4-[[2-(Trifluoromethyl)phenyl]sulfamoyl]furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

4-[[2-(Trifluoromethyl)phenyl]sulfamoyl]thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to benzene or furan rings. This can result in different biological activities and binding affinities, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

4-[[2-(trifluoromethyl)phenyl]sulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3S2/c13-12(14,15)8-3-1-2-4-9(8)17-22(19,20)7-5-10(11(16)18)21-6-7/h1-6,17H,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLYEESGDGXYQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NS(=O)(=O)C2=CSC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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